(E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexenyl derivative with a boronic ester precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis. The pathways involved often include the formation of boronate complexes and subsequent transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in cross-coupling reactions like the target compound.
Uniqueness
(E)-2-(2-(Cyclohex-1-en-1-yl)prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclohexenyl group and the tetramethyl-dioxaborolane moiety makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C15H25BO2 |
---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-[(E)-2-(cyclohexen-1-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H25BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h9,11H,6-8,10H2,1-5H3/b12-11+ |
InChI Key |
ZCLMLVDAHWTPTJ-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CCCCC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CCCCC2 |
Origin of Product |
United States |
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